REACTION_SMILES
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[CH2:17]([CH:18]([C:19](=[O:20])[c:21]1[cH:22][cH:23][c:24]([O:25][CH3:26])[cH:27][cH:28]1)[C:29]([O-:30])=[O:31])[CH3:32].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]2=[N:12][NH:13][C:14](=[O:16])[CH2:15]2)[cH:6][cH:7][c:8]1[O:9][CH3:10].[NH2:34][NH2:35].[OH2:33]>>[cH:3]1[cH:4][c:5]([C:11]2=[N:12][NH:13][C:14](=[O:16])[CH2:15]2)[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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CCC(C(=O)[O-])C(=O)c1ccc(OC)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C(=O)[O-])C(=O)c1ccc(OC)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2=NNC(=O)C2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
|
COc1ccc(C2=NNC(=O)C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |